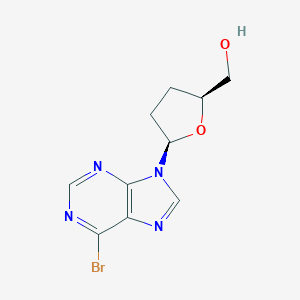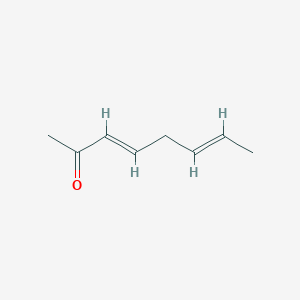
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is a chemical compound that belongs to the class of purine analogs It is characterized by the presence of a bromine atom attached to the purine ring and a methanol group attached to the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves the bromination of a purine derivative followed by the attachment of the oxolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a purine derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH) are typical.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of purine derivatives without bromine.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the purine ring structure allow it to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol
- [(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol
Uniqueness
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is unique due to its specific bromine substitution pattern and the presence of the oxolane ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
132194-25-3 |
|---|---|
Molekularformel |
C10H11BrN4O2 |
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11BrN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
PDKANGATJDONQC-NKWVEPMBSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Br |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
Key on ui other cas no. |
132194-25-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















